N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide
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Overview
Description
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYL-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline core structure substituted with a phenyl group and a carboxamide group linked to a 1,3,4-thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYL-4-QUINOLINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of aniline derivatives with appropriate aldehydes under acidic conditions to form the quinoline ring. The thiadiazole ring can be synthesized separately through the cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. The final step involves coupling the quinoline and thiadiazole moieties through amide bond formation using reagents such as carbodiimides or acyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYL-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline alcohols .
Scientific Research Applications
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYL-4-QUINOLINECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as epilepsy and cancer.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYL-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in treating neurodegenerative diseases . The thiadiazole ring’s presence enhances the compound’s ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE
- N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-3-METHOXYBENZAMIDE
- 2-(5-ETHYL-1,3,4-THIADIAZOL-2-YLIMINO)THIAZOLIDIN-4-ONE
Uniqueness
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYL-4-QUINOLINECARBOXAMIDE is unique due to its combination of a quinoline core with a thiadiazole ring, which imparts distinct electronic and steric properties. This combination enhances its ability to interact with a wide range of biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H16N4OS |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C20H16N4OS/c1-2-18-23-24-20(26-18)22-19(25)15-12-17(13-8-4-3-5-9-13)21-16-11-7-6-10-14(15)16/h3-12H,2H2,1H3,(H,22,24,25) |
InChI Key |
ZIRSOIPXOFEEOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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